molecular formula C23H24P+ B8463641 Cyclopentyl(triphenyl)phosphanium

Cyclopentyl(triphenyl)phosphanium

Cat. No.: B8463641
M. Wt: 331.4 g/mol
InChI Key: WFYJKYLMVNFRQX-UHFFFAOYSA-N
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Description

Cyclopentyl(triphenyl)phosphanium is a phosphonium salt that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonium ion bonded to a cyclopentyl group and three phenyl groups. Its structure can be represented as (C₆H₅)₃P⁺-C₅H₉.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylcyclopentylphosphonium typically involves the reaction of triphenylphosphine with cyclopentyl halides under specific conditions. One common method is the nucleophilic substitution reaction where triphenylphosphine reacts with cyclopentyl bromide or chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of triphenylcyclopentylphosphonium may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(triphenyl)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentyl(triphenyl)phosphanium has diverse applications in scientific research:

Mechanism of Action

The mechanism by which triphenylcyclopentylphosphonium exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The lipophilic nature of the compound allows it to easily penetrate cell membranes and accumulate in specific organelles, such as mitochondria. This accumulation can disrupt mitochondrial function, leading to changes in cellular energy metabolism and apoptosis. The phosphonium ion can also interact with proteins and enzymes, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl(triphenyl)phosphanium stands out due to its unique combination of a cyclopentyl group and three phenyl groups attached to the phosphonium ion. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C23H24P+

Molecular Weight

331.4 g/mol

IUPAC Name

cyclopentyl(triphenyl)phosphanium

InChI

InChI=1S/C23H24P/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23H,10-11,18-19H2/q+1

InChI Key

WFYJKYLMVNFRQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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